molecular formula C24H19NO7S B1669351 3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid CAS No. 1005334-57-5

3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid

Cat. No. B1669351
M. Wt: 465.5 g/mol
InChI Key: YYOOFJZTRCPVFD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chromene, a benzoic acid, and a methylsulfonyl group. Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring. Benzoic acid is a simple aromatic carboxylic acid, and a methylsulfonyl group is a sulfur-containing group that is often involved in drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The chromene and benzoic acid components would contribute to the compound’s aromaticity, and the methylsulfonyl group would likely add polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromene, benzoic acid, and methylsulfonyl groups. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the carboxylic acid could participate in various acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could make the compound acidic, and the aromatic rings could contribute to its stability .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds with similar functional groups are often studied for their potential as pharmaceuticals, so this could be a possible area of future research .

properties

IUPAC Name

3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOOFJZTRCPVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid

CAS RN

1005334-57-5
Record name CVT-10216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-10216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of prop-2-enyl 3-[(3-{4-[(methylsulfonyl)amino]phenyl}-4-oxochromen-7-yloxy)methyl]benzoate (88.8 mg, 0.176 mmol), tetrakis(triphenyl-phosphine)palladium(0) (10 mg, 0.009 mmol) in dry tetrahydrofuran 2 ml) was added morpholine (77 mg, 0.88 mmol), and the mixture was stirred at room temperature under argon for 2 hours. Solvent was then removed reduced pressure, and the residue dissolved in acetone, mixed with silica gel, the solvent removed under reduced pressure, and the silica gel eluted with methylene chloride/methanol (95/5) containing 1% acetic acid, to provide 3-[(3-{4-[(methylsulfonyl)amino]phenyl}-4-oxochromen-7-yloxy)methyl]benzoic acid; 1H NMR (400 MHz, DMSO-d6) δ: 13.1 (br s, 1H), 9.84 (s, 1H), 8.47 (s, 1H), 8.08-8.06 (m, 2H), 7.94 (d, 1H, J=7.8 Hz), 7.76 (d, 1H, J=7.7 Hz), 7.58-7.45 (m, 3H), 7.30 (d, 1H, J=1.8 Hz), 7.27 (d, 2H, J=8.5 Hz), 7.20 (dd, 1H, J=1.8 Hz, J=8.9 Hz), 5.38 (s, 2H), 3.03 (s, 3H). (ESI) m/z 466 (M+H)+.
Name
prop-2-enyl 3-[(3-{4-[(methylsulfonyl)amino]phenyl}-4-oxochromen-7-yloxy)methyl]benzoate
Quantity
88.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium(0)
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid
Reactant of Route 2
3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid
Reactant of Route 5
3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid

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